molecular formula C20H22N4O2S2 B2548748 N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide CAS No. 946239-49-2

N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide

Cat. No.: B2548748
CAS No.: 946239-49-2
M. Wt: 414.54
InChI Key: RDLZQFKUNVMNMG-UHFFFAOYSA-N
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Description

N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a thiophene-2-sulfonamide group attached to a phenyl ring, which is further connected to a pyridazinyl group substituted with a 4-methylpiperidin-1-yl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide typically involves multi-step organic reactions. One common approach starts with the preparation of the thiophene-2-sulfonamide core, followed by the introduction of the phenyl ring through a coupling reaction. The pyridazinyl group is then introduced via a nucleophilic substitution reaction, and finally, the 4-methylpiperidin-1-yl moiety is added through a reductive amination process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency, often involving the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of nitro groups can produce corresponding amines.

Scientific Research Applications

N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. For instance, it could inhibit a key enzyme in a metabolic pathway, leading to the accumulation or depletion of certain metabolites, which in turn affects cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}thiophene-2-carboxamide
  • N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}thiophene-2-phosphamide

Uniqueness

N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide is unique due to its sulfonamide group, which imparts distinct chemical properties and biological activities compared to its carboxamide and phosphamide analogs. The presence of the sulfonamide group can enhance the compound’s solubility and stability, making it more suitable for certain applications.

Properties

IUPAC Name

N-[4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2S2/c1-15-10-12-24(13-11-15)19-9-8-18(21-22-19)16-4-6-17(7-5-16)23-28(25,26)20-3-2-14-27-20/h2-9,14-15,23H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDLZQFKUNVMNMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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